1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a morpholine ring, a piperidine ring, and a hexyloxyphenyl group, makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic synthesis The process begins with the preparation of the pyrrolidine-2,5-dione core, which can be achieved through the cyclization of appropriate precursorsCommon reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heterocyclic moieties .
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 3-chloro-1-aryl pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of functional groups, which provides a versatile scaffold for drug development.
Properties
Molecular Formula |
C27H41N3O4 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H41N3O4/c1-2-3-4-5-18-34-24-8-6-23(7-9-24)30-26(31)21-25(27(30)32)29-14-11-22(12-15-29)10-13-28-16-19-33-20-17-28/h6-9,22,25H,2-5,10-21H2,1H3 |
InChI Key |
MSILTAHCWQROOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCOCC4 |
Origin of Product |
United States |
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